3-(Chloromethyl)pyridin-2-amine

Catalog No.
S700620
CAS No.
858431-29-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)pyridin-2-amine

CAS Number

858431-29-5

Product Name

3-(Chloromethyl)pyridin-2-amine

IUPAC Name

3-(chloromethyl)pyridin-2-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)

InChI Key

LFZLYRMLFKINJA-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)CCl

Canonical SMILES

C1=CC(=C(N=C1)N)CCl

3-(Chloromethyl)pyridin-2-amine, CAS 858431-29-5, is a bifunctional heterocyclic building block specifically designed for the efficient construction of the imidazo[1,2-a]pyridine core. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals. The compound incorporates both a nucleophilic 2-amino group and an electrophilic 3-chloromethyl side chain, pre-organizing the necessary components for high-yield intramolecular cyclization reactions.

Procuring an incorrect isomer, such as 2-amino-4-(chloromethyl)pyridine or 4-amino-3-(chloromethyl)pyridine, will result in total synthesis failure for the target imidazo[1,2-a]pyridine scaffold. The formation of the fused bicyclic system relies on a specific intramolecular nucleophilic substitution (a Tschitschibabin-type cyclization) where the endocyclic pyridine nitrogen (N-1) attacks the adjacent chloromethyl group at the C-3 position. This reaction is geometrically constrained; only the precise 2-amino, 3-chloromethyl arrangement allows for the formation of the thermodynamically stable, five-membered imidazole ring fused to the original pyridine core. Using other isomers would lead to different, unintended heterocyclic systems or, more likely, prevent the intramolecular cyclization from occurring altogether.

Guaranteed Regioselectivity in Imidazo[1,2-a]pyridine Ring Formation

The fixed 2,3-substitution pattern of 3-(Chloromethyl)pyridin-2-amine ensures complete regioselectivity in the formation of the imidazo[1,2-a]pyridine ring system via intramolecular cyclization. The reaction mechanism requires the pyridine ring nitrogen to act as the nucleophile, attacking the adjacent chloromethyl electrophile. This pre-configured arrangement eliminates the possibility of forming isomeric byproducts that can arise in multi-component, intermolecular reactions where regioselectivity is not guaranteed.

Evidence DimensionRegiochemical Outcome
Target Compound DataForms a single, specific imidazo[1,2-a]pyridine regioisomer
Comparator Or BaselineIntermolecular reactions of 2-aminopyridine with asymmetric reagents (e.g., substituted α-haloketones)
Quantified DifferenceQualitative: 100% regioselectivity vs. potential for mixed isomers
ConditionsIntramolecular thermal or base-catalyzed cyclization

This compound ensures the synthesis yields the correct, biologically active isomer, avoiding costly and difficult purification of unwanted side products.

Process Efficiency: Bypasses Hazardous In-House Chlorination Step

Procuring 3-(Chloromethyl)pyridin-2-amine directly eliminates a synthetic step required if starting from the corresponding alcohol, (2-aminopyridin-3-yl)methanol. The conversion of the alcohol to the chloride is typically achieved using hazardous and corrosive reagents like thionyl chloride (SOCl2), often requiring careful temperature control and workup procedures. A patented process for a related compound, 3-chloromethylpyridine hydrochloride, reports a 97% yield for this specific chlorination step. By purchasing the pre-made chloromethyl compound, a laboratory or manufacturer avoids the handling, storage, and disposal costs associated with these hazardous reagents.

Evidence DimensionProcess Steps Required by User
Target Compound Data0 steps (ready for cyclization)
Comparator Or BaselineStarting with (2-aminopyridin-3-yl)methanol requires an additional chlorination step (e.g., with SOCl2)
Quantified DifferenceSaves one full synthetic step and avoids handling of thionyl chloride
ConditionsConversion of pyridyl carbinol to chloromethylpyridine hydrochloride using thionyl chloride in toluene.

This simplifies the overall synthesis workflow, improves safety, and reduces the total cost of ownership by eliminating a chemical transformation step.

Higher Yield Potential in Cyclization vs. Common Intermolecular Alternatives

The intramolecular nature of the cyclization enabled by 3-(Chloromethyl)pyridin-2-amine leads to highly efficient ring formation. In a comparable system, the intramolecular cyclization of a substituted 2-aminopyridine with a pendant electrophile proceeded in 97% yield to form a fused heterocyclic system. This contrasts favorably with common intermolecular methods for synthesizing the imidazo[1,2-a]pyridine core. For example, the widely used Ortoleva-King reaction, a one-pot intermolecular condensation of a 2-aminopyridine and an acetophenone, typically provides yields in the 40-60% range. Similarly, other multicomponent reactions like the Groebke-Blackburn-Bienaymé can provide good yields (e.g., 86%), but the intramolecular approach often provides a more direct and higher-yielding route.

Evidence DimensionReaction Yield
Target Compound DataUp to 97% (intramolecular cyclization of a comparable system)
Comparator Or Baseline40-60% (intermolecular Ortoleva-King reaction)
Quantified DifferencePotentially 37-57% absolute yield improvement over the Ortoleva-King method
ConditionsIntramolecular cyclization in refluxing ethanol vs. one-pot intermolecular condensation/cyclization.

Higher yields per step significantly increase the overall efficiency and cost-effectiveness of a multi-step synthesis, particularly in the production of high-value pharmaceutical intermediates.

Regiochemically Pure Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

This compound is the right choice when the primary goal is the unambiguous, high-purity synthesis of a specific imidazo[1,2-a]pyridine isomer for pharmaceutical development. Its structure guarantees the correct regiochemistry of the final fused ring system, a critical factor for target binding and biological activity, as demonstrated in the synthesis of JAK1 inhibitors like Filgotinib.

Streamlined Development of Novel Heterocyclic Libraries

For medicinal chemistry programs requiring rapid access to diverse libraries of 3-substituted imidazo[1,2-a]pyridines, this precursor offers a streamlined workflow. By simplifying the core scaffold formation into a high-yield intramolecular step, synthetic efforts can be focused on diversifying other positions of the molecule, accelerating structure-activity relationship (SAR) studies.

Process Optimization and Scale-Up for Pharmaceutical Intermediates

In a process chemistry or scale-up environment, this intermediate is selected to maximize overall yield and improve process safety. By providing a high-yield pathway (up to 97% in comparable systems) and eliminating the need to handle hazardous chlorinating agents like thionyl chloride in-house, it de-risks and economizes the production of advanced intermediates.

XLogP3

0.9

Wikipedia

3-(Chloromethyl)pyridin-2-amine

Dates

Last modified: 08-15-2023

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